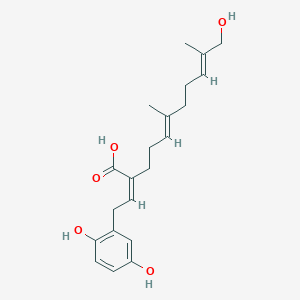
ganomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ganomycin A is a natural product found in Ganoderma pfeifferi with data available.
Scientific Research Applications
Antimicrobial Activity
Ganomycin A, a farnesyl hydroquinone, was identified as having antimicrobial properties against various Gram-positive and Gram-negative bacteria. This discovery was based on research conducted on compounds isolated from the basidiomycete Ganoderma pfeifferi (Mothana, Jansen, Jülich, & Lindequist, 2000).
Inhibition of α-Glucosidase and HMG-CoA Reductase
This compound was used as a lead compound for the development of derivatives with dual inhibitory activities against α-glucosidase and HMG-CoA reductase. These activities are important for treating metabolic syndromes. One such derivative demonstrated efficacy in reducing weight gain and improving insulin resistance and lipid dysfunction in obesity models (Wang et al., 2018).
HIV-1 Protease Inhibition
Research on the Vietnamese mushroom Ganoderma colossum led to the isolation of this compound, which exhibited inhibitory activity against HIV-1 protease. This finding is significant for potential therapeutic applications in HIV treatment (El Dine, El Halawany, Ma, & Hattori, 2009).
Synthesis and Biological Activities
The first enantioselective syntheses of ganomycin I, a meroterpenoid related to this compound, were achieved, contributing to the understanding of its structure and biological activities. This synthesis provided insights into the cytotoxicity and anti-HIV-1 protease activity of these compounds (Yajima, Urao, Katsuta, & Nukada, 2014).
properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2Z,5E,9E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-11-hydroxy-6,10-dimethylundeca-5,9-dienoic acid |
InChI |
InChI=1S/C21H28O5/c1-15(5-3-7-16(2)14-22)6-4-8-17(21(25)26)9-10-18-13-19(23)11-12-20(18)24/h6-7,9,11-13,22-24H,3-5,8,10,14H2,1-2H3,(H,25,26)/b15-6+,16-7+,17-9- |
InChI Key |
YMBZMWGZXRRFEN-KPJMVHGFSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)CCC=C(C)CO |
synonyms |
2-(2-(2,5-dihydroxyphenyl)-ethyliden)-11-hydroxy-6,10-dimethyl-undeca-5,9-diene acid ganomycin A ganomycin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



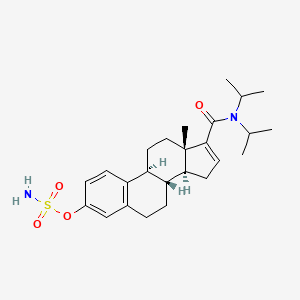

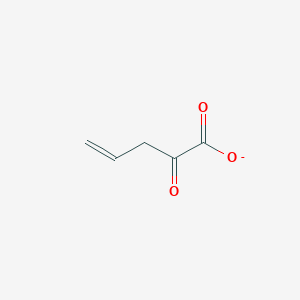
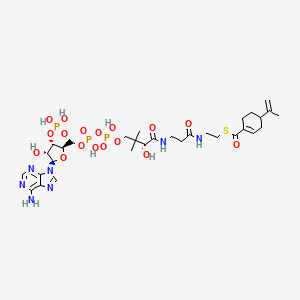
![4-[18F]Fluorobenzyl-triphenylphosphonium](/img/structure/B1242337.png)
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
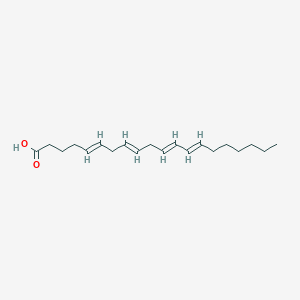
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
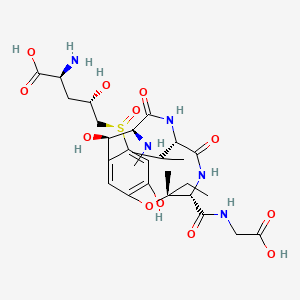
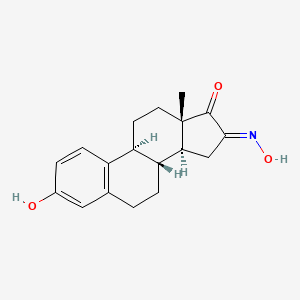
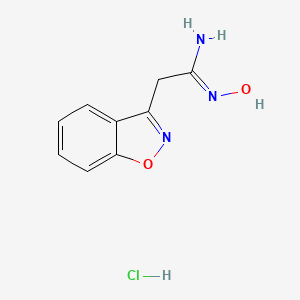
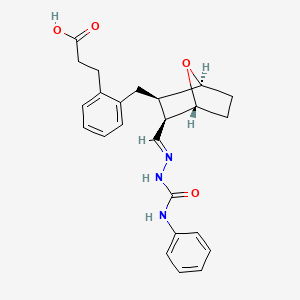
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)